molecular formula C10H16N2OS B13602345 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol

4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol

Cat. No.: B13602345
M. Wt: 212.31 g/mol
InChI Key: KTMHVVHQTSOMKC-UHFFFAOYSA-N
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Description

4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol is a compound that features a piperidine ring substituted with a hydroxyl group and a 2-methylthiazolylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol typically involves the reaction of piperidin-4-ol with 2-methylthiazole-4-carbaldehyde. The reaction is usually carried out in the presence of a suitable base, such as sodium hydride, in an aprotic solvent like dimethylformamide. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions, and ensuring the purity and yield of the product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The thiazole ring can be reduced under specific conditions.

    Substitution: The methyl group on the thiazole ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-one.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of halogenated thiazole derivatives.

Scientific Research Applications

4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Methylthiazol-2-yl)thio)methyl)piperidin-4-ol
  • 4-((2-Methyl-1H-imidazol-1-yl)methyl)piperidin-4-ol hydrochloride
  • 4-((Pyridin-4-ylthio)methyl)piperidin-4-ol

Uniqueness

4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperidine ring with a thiazole moiety makes it a versatile scaffold for drug design and development .

Properties

Molecular Formula

C10H16N2OS

Molecular Weight

212.31 g/mol

IUPAC Name

4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-ol

InChI

InChI=1S/C10H16N2OS/c1-8-12-9(7-14-8)6-10(13)2-4-11-5-3-10/h7,11,13H,2-6H2,1H3

InChI Key

KTMHVVHQTSOMKC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CC2(CCNCC2)O

Origin of Product

United States

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